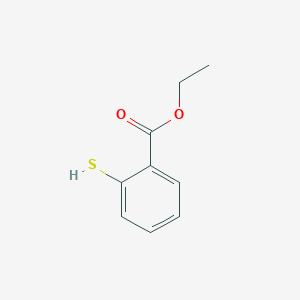

Ethyl 2-sulfanylbenzoate

CAS No.:

Cat. No.: VC13328120

Molecular Formula: C9H10O2S

Molecular Weight: 182.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10O2S |

|---|---|

| Molecular Weight | 182.24 g/mol |

| IUPAC Name | ethyl 2-sulfanylbenzoate |

| Standard InChI | InChI=1S/C9H10O2S/c1-2-11-9(10)7-5-3-4-6-8(7)12/h3-6,12H,2H2,1H3 |

| Standard InChI Key | CAIKKJIIZHDMSX-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC=CC=C1S |

| Canonical SMILES | CCOC(=O)C1=CC=CC=C1S |

Introduction

Physicochemical Properties

Ethyl 2-sulfanylbenzoate exhibits distinct physical and chemical properties that govern its handling and reactivity. Table 1 summarizes key data derived from experimental measurements and computational models :

Table 1: Physicochemical Properties of Ethyl 2-Sulfanylbenzoate

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 182.240 g/mol |

| Density | |

| Boiling Point | 277.6 \pm 23.0 \, ^\circ\text{C} |

| Flash Point | 171.8 \pm 10.5 \, ^\circ\text{C} |

| Vapor Pressure | at 25°C |

| LogP (Partition Coefficient) | 3.22 |

The compound’s relatively high boiling point and low vapor pressure suggest suitability for reflux-based reactions without significant volatilization. Its lipophilicity, indicated by a LogP of 3.22, implies moderate solubility in organic solvents like dichloromethane and ethyl acetate, aligning with its use in heterogeneous reaction systems . The flash point of 171.8 \, ^\circ\text{C} classifies it as combustible, necessitating precautions against open flames during handling.

Synthesis and Manufacturing

Direct Synthesis from 2-Aminothiophenol

A common route to ethyl 2-sulfanylbenzoate involves the reaction of 2-aminothiophenol with ethyl 3-chloro-3-oxopropanoate in the presence of trimethylamine. This method, adapted from benzothiazole synthesis protocols, proceeds via nucleophilic substitution at the carbonyl carbon, followed by cyclocondensation to form the thioester . While this pathway offers moderate yields (70–80%), it requires stringent control of reaction conditions to prevent over-oxidation of the sulfanyl group .

Interrupted Pummerer Reaction for Heterocycle Synthesis

A breakthrough in utilizing ethyl 2-sulfanylbenzoate was demonstrated by its role in synthesizing 3-acetoxy-N,N-dialkylbenzo[ b]thiophene-2-carboxamides . The process involves three stages:

-

Enolate Formation: Lithium enolates of N,N-dialkylacetamides react with ethyl 2-sulfanylbenzoate to yield N,N-dialkyl-3-(2-ethylsulfanylphenyl)-3-oxopropanamides.

-

Oxidation: Sodium metaperiodate oxidizes the sulfanyl (-S-) group to a sulfinyl (-SO-) group, forming N,N-dialkyl-3-(2-ethylsulfinylphenyl)-3-oxopropanamides.

-

Cyclization: Treatment with acetic anhydride at 100 \, ^\circ\text{C} induces an interrupted Pummerer reaction, culminating in benzo[ b]thiophene formation with concurrent acetoxy group incorporation .

This method achieves yields exceeding 80% and highlights the compound’s utility in constructing fused sulfur heterocycles, which are pivotal in drug discovery .

Chemical Reactivity and Applications

Nucleophilic Acyl Substitution

The ethyl ester group in ethyl 2-sulfanylbenzoate undergoes nucleophilic substitution with amines and alkoxides, enabling the synthesis of amides and ether derivatives. For example, reaction with benzylamine in toluene produces N-benzyl-2-sulfanylbenzamide, a precursor to antimicrobial agents .

Oxidative Cyclization

Oxidation of the sulfanyl group with agents like hydrogen peroxide or m-chloroperbenzoic acid generates sulfinic or sulfonic acid derivatives. These intermediates participate in cyclocondensation reactions to form sulfones or sulfoxides, expanding the compound’s applicability in materials science .

Pharmaceutical Applications

Benzo[ b]thiophenes derived from ethyl 2-sulfanylbenzoate exhibit notable bioactivity. For instance, 3-acetoxy-N,N-dialkylbenzo[ b]thiophene-2-carboxamides demonstrate inhibitory effects on histone deacetylases (HDACs), a target in cancer therapy . Additionally, the compound’s metabolites have been explored as anti-inflammatory agents due to their structural resemblance to salicylate-based drugs .

Recent Advances and Future Directions

Recent studies have optimized the interrupted Pummerer reaction to achieve enantioselective synthesis of benzo[ b]thiophenes, leveraging chiral auxiliaries derived from ethyl 2-sulfanylbenzoate . Additionally, computational models predict the compound’s efficacy as a ligand in transition-metal catalysis, opening avenues for asymmetric cross-coupling reactions . Future research should prioritize eco-friendly synthesis routes and in vivo pharmacological profiling of its derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume